molecular formula C4H9NO2S B2481426 (tert-Butoxyimino)-lambda4-sulfanone CAS No. 2567792-04-3

(tert-Butoxyimino)-lambda4-sulfanone

Cat. No.: B2481426
CAS No.: 2567792-04-3
M. Wt: 135.18
InChI Key: QNDHWAYLAJVRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (tert-Butoxyimino)-lambda4-sulfanone typically involves the reaction of tert-butylamine with sulfur dioxide and an oxidizing agent. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures, often around -78°C. The mixture is then warmed to room temperature and stirred overnight. Methanol is added to the reaction mixture, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically produced in facilities equipped to handle air-sensitive materials and flammable solvents .

Chemical Reactions Analysis

Types of Reactions

(tert-Butoxyimino)-lambda4-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include primary sulfonamides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(tert-Butoxyimino)-lambda4-sulfanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (tert-Butoxyimino)-lambda4-sulfanone involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable products. The specific pathways and molecular targets involved in its action are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-Sulfinyl-tert-butylamine
  • tert-Butylsulfinamide
  • tert-Butylsulfonyl chloride

Uniqueness

(tert-Butoxyimino)-lambda4-sulfanone is unique due to its specific reactivity and stability under certain conditions. It offers distinct advantages in the synthesis of primary sulfonamides and other derivatives, making it a valuable reagent in organic chemistry .

Properties

IUPAC Name

2-methyl-2-(sulfinylamino)oxypropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-4(2,3)7-5-8-6/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDHWAYLAJVRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)ON=S=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2567792-04-3
Record name (tert-Butoxyimino)-λ4-sulfanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.